L-Cysteine ethyl ester hydrochloride
CAS No.: 868-59-7
Cat. No.: VC21536509
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 868-59-7 |
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Molecular Formula | C5H12ClNO2S |
Molecular Weight | 185.67 g/mol |
IUPAC Name | ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
Standard InChI Key | JFKJWWJOCJHMGV-WCCKRBBISA-N |
Isomeric SMILES | CCOC(=O)[C@H](CS)[NH3+].[Cl-] |
SMILES | CCOC(=O)C(CS)N.Cl |
Canonical SMILES | CCOC(=O)C(CS)[NH3+].[Cl-] |
Melting Point | 124.0 °C |
Chemical Identity and Structure
L-Cysteine ethyl ester hydrochloride (CAS No. 868-59-7) is an alpha-amino acid ester with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . The compound consists of L-cysteine with an ethyl ester functional group, forming a hydrochloride salt. Its IUPAC name is ethyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride, representing its stereochemical configuration and functional groups .
The compound can be structurally represented by the SMILES notation CCOC(=O)C(CS)N.Cl, indicating the ethyl ester group attached to the carboxylic acid portion of cysteine, with the amino and thiol groups remaining unmodified . As a hydrochloride salt, it demonstrates improved stability and solubility compared to the free base form.
Synonyms and Identifiers
L-Cysteine ethyl ester hydrochloride is known by multiple synonyms in scientific literature and commercial contexts:
Synonym | Type |
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Ethyl L-cysteinate hydrochloride | Common name |
H-Cys-OEt.HCl | Peptide notation |
Cystanin | Trade name |
E-Cysten | Alternative name |
(R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride | Systematic name |
The compound is registered with various database identifiers including PubChem CID: 2723617, MDL Number: MFCD00012631, and InChI Key: JFKJWWJOCJHMGV-WCCKRBBISA-N .
Physical and Chemical Properties
L-Cysteine ethyl ester hydrochloride appears as a white crystalline solid at room temperature . Its comprehensive physical and chemical properties are summarized in the following table:
The compound exhibits optical activity due to its chiral center, with a specific rotation value that serves as an important characteristic for quality control and identification purposes . Its hygroscopic nature necessitates proper storage conditions to maintain purity and stability over time.
Spectroscopic Characteristics
Spectroscopic data provides essential information for structural confirmation and purity analysis of L-cysteine ethyl ester hydrochloride. Infrared (IR) spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule .
Applications and Uses
L-Cysteine ethyl ester hydrochloride demonstrates remarkable versatility in its applications across multiple industries and research fields.
Pharmaceutical Applications
The compound has garnered significant attention in pharmaceutical research and development. Recent studies have demonstrated its potential in addressing opioid dependence, with findings indicating that L-cysteine ethyl ester can both attenuate the development of physical dependence on morphine and reverse established dependence when administered prior to naloxone-precipitated withdrawal .
Its cell-penetrating capabilities make it particularly valuable for therapeutic applications targeting intracellular processes. Research has shown that L-cysteine ethyl ester can prevent and/or reverse adverse effects of morphine and fentanyl on ventilatory parameters and arterial blood-gas chemistry . This suggests potential applications in addressing opioid-induced respiratory depression, a major concern in pain management.
Cosmetic Applications
In the cosmetic industry, L-cysteine ethyl ester hydrochloride is utilized for its skin-rejuvenating properties . Its ability to:
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Improve skin elasticity
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Reduce signs of aging
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Provide antioxidant protection
makes it a valuable ingredient in advanced skincare formulations. The compound's antioxidant capacity helps protect skin cells from oxidative damage, while its contribution to collagen synthesis supports skin structure and appearance .
Food Industry Applications
In food applications, L-cysteine ethyl ester hydrochloride serves multiple functions:
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Flavor enhancement
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Preservation and shelf-life extension
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Nutritional fortification
As a flavor enhancer, it contributes to the savory profiles of various food products. Its antioxidant properties help prevent oxidative degradation, extending product shelf life . Additionally, as a precursor to the essential amino acid cysteine, it offers nutritional benefits in functional food formulations.
Research and Biotechnology
In biotechnological research, L-cysteine ethyl ester hydrochloride is employed to study cellular metabolism and protein synthesis . Its role in enhancing glutathione levels makes it valuable for investigating oxidative stress responses and cellular protection mechanisms. The compound's well-defined chemical structure and biological activity make it an ideal model for studying structure-activity relationships in drug development.
Current Research Findings
Recent scientific investigations have uncovered promising therapeutic applications for L-cysteine ethyl ester hydrochloride, particularly in addressing opioid dependence and related physiological effects.
Effects on Opioid Dependence
A significant 2023 study published in Frontiers in Pharmacology demonstrated that L-cysteine ethyl ester can both prevent the development of physical dependence on morphine and reverse established dependence in male rats . This research suggests potential applications in addiction medicine and pain management.
The study findings indicate two major effects:
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Attenuation of morphine physical dependence development when co-administered
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Reversal of dependence when administered prior to naloxone-precipitated withdrawal
These outcomes suggest possible mechanisms involving modulation of neurochemical pathways implicated in opioid dependence, representing a novel approach to addressing the challenges of opioid use disorders.
Antioxidant and Cellular Protection
L-Cysteine ethyl ester's ability to enhance glutathione levels contributes to its cellular protective effects against oxidative damage . As a cell-permeable compound, it can effectively increase intracellular cysteine availability, supporting glutathione synthesis and bolstering antioxidant defenses.
This property has implications for:
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Neuroprotection
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Cardioprotection
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Anti-aging applications
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Management of oxidative stress-related conditions
Future Perspectives
The unique properties and diverse applications of L-cysteine ethyl ester hydrochloride suggest several promising directions for future research and development:
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Further investigation of its potential in addressing opioid dependence and respiratory depression
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Development of advanced drug delivery systems leveraging its cell-penetrating capabilities
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Exploration of its applications in treating conditions characterized by oxidative stress
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Formulation of novel cosmeceuticals harnessing its skin-rejuvenating properties
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Investigation of its role in food preservation and nutritional enhancement
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